molecular formula C9H9NS B13675125 N-Methylbenzo[b]thiophen-4-amine

N-Methylbenzo[b]thiophen-4-amine

Katalognummer: B13675125
Molekulargewicht: 163.24 g/mol
InChI-Schlüssel: QPAQQOBCIZAVDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Methylbenzo[b]thiophen-4-amine is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their five-membered ring structure containing one sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methylbenzo[b]thiophen-4-amine typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of benzo[b]thiophene with methylamine in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of phase-transfer catalysts and optimized reaction conditions can further enhance the efficiency of the industrial process .

Analyse Chemischer Reaktionen

Types of Reactions

N-Methylbenzo[b]thiophen-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-Methylbenzo[b]thiophen-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as an anti-inflammatory and analgesic agent.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of N-Methylbenzo[b]thiophen-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of various biochemical pathways. For example, its potential anti-inflammatory effects could be due to inhibition of specific enzymes involved in the inflammatory response .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: The parent compound with a simpler structure.

    Benzo[b]thiophene: Lacks the methylamine group but shares the core thiophene structure.

    N-Methylthiophene: Similar in structure but without the benzo ring.

Uniqueness

N-Methylbenzo[b]thiophen-4-amine is unique due to the presence of both the benzo and methylamine groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler counterparts .

Eigenschaften

Molekularformel

C9H9NS

Molekulargewicht

163.24 g/mol

IUPAC-Name

N-methyl-1-benzothiophen-4-amine

InChI

InChI=1S/C9H9NS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6,10H,1H3

InChI-Schlüssel

QPAQQOBCIZAVDM-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C2C=CSC2=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.